![molecular formula C9H9NO4 B110982 4-Acetamido-3-hydroxybenzoic acid CAS No. 10098-40-5](/img/structure/B110982.png)
4-Acetamido-3-hydroxybenzoic acid
Overview
Description
4-Acetamido-3-hydroxybenzoic acid is a chemical compound that has been studied for its potential applications in various fields, including medicine and polymer synthesis. Although the provided papers do not directly discuss this compound, they do provide insights into related compounds and their synthesis, properties, and applications, which can be extrapolated to understand this compound.
Synthesis Analysis
The synthesis of related compounds, such as 4-hydroxybenzoic acid derivatives, involves condensation reactions using carboxylic acid anhydrides, acid chlorides, and diphenylcarbonate . For instance, the bulk condensation of 4-hydroxybenzoic acid with acetic anhydride yields high molecular weight poly(4-hydroxybenzoate)s with high degrees of polymerization . Similarly, the synthesis of 4-acetamido-2-ethoxybenzoyl hydrazine, a derivative, is achieved by reacting hydrazine with methyl 4-acetamido-2-ethoxybenzoate, followed by condensation with different aldehydes . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of a related compound, 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, has been analyzed, revealing that it crystallizes as hydrogen-bonded dimers with specific dihedral angles for its substituent groups . This information suggests that this compound may also form specific molecular arrangements influenced by its functional groups, which could affect its physical properties and reactivity.
Chemical Reactions Analysis
The chemical reactions involving 4-hydroxybenzoic acid derivatives are diverse. For example, the kinetics of 4-acetoxybenzoic acid synthesis from 4-hydroxybenzoic acid using acetic anhydride has been studied, providing insights into the reaction mechanism and rate . This knowledge can be useful in optimizing the synthesis of this compound by understanding the factors that influence its reaction rates and yields.
Physical and Chemical Properties Analysis
The physical and chemical properties of hydroxybenzoic acid derivatives are influenced by their molecular structures. For instance, the substituted poly(4-hydroxybenzoate)s synthesized from various 4-hydroxybenzoic acids exhibit different degrees of crystallinity and thermal stability, as indicated by differential scanning calorimetry and thermogravimetric analyses . Additionally, the pseudopolymorphs of a hydroxybenzoic acid derivative demonstrate the influence of solvent molecules on the formation of hydrogen-bonded network structures in the solid state . These findings suggest that the physical and chemical properties of this compound would also be affected by its specific substituents and the conditions under which it is synthesized and crystallized.
Scientific Research Applications
Antibacterial Properties
4-Acetamido-3-hydroxybenzoic acid and its derivatives have been studied for their antibacterial properties. Bulbiferates A and B, derivatives of 3-acetamido-4-hydroxybenzoate, isolated from Microbulbifer sp., demonstrated antibacterial activity against Escherichia coli and methicillin-sensitive Staphylococcus aureus (Jayanetti et al., 2019).
Industrial Applications
4-Hydroxybenzoic acid, a related compound, serves as a versatile intermediate for producing value-added bioproducts used in various industries, including food, cosmetics, pharmacy, and fungicides (Wang et al., 2018).
Polymer Synthesis
Hydroxybenzoic acid derivatives play a significant role in polymer synthesis. Pseudopolymorphs of a derivative of 4-hydroxybenzoic acid were characterized, focusing on their self-assembly in solid lattice, which is relevant for polymer production (Jayaraman et al., 2004).
Skin Absorption and Hydrolysis
Studies on parabens, esters of 4-hydroxybenzoic acid, have investigated their dermal absorption and hydrolysis. These findings are crucial for understanding the disposition of these compounds upon dermal exposure (Jewell et al., 2007).
Biochemical Characterization
4-Hydroxybenzoic acid's biochemical properties have been explored, such as its hydroxylation by Corynebacterium glutamicum, which uses it as a carbon source (Huang et al., 2008).
Food Safety Analysis
Parabens, derivatives of 4-hydroxybenzoic acid, have been analyzed in food products using techniques like HPLC–MS/MS. This research is crucial for food safety and quality control (Cao et al., 2013).
Platform for Production of Hydroxybenzoic Acids
Corynebacterium glutamicum has been developed as a platform for the production of hydroxybenzoic acids, demonstrating the microbial potential in producing these compounds (Kallscheuer & Marienhagen, 2018).
Synthesis Kinetics
The kinetics of synthesizing 4-acetoxybenzoic acid, a derivative, has been investigated, providing valuable information for its production and use in high-temperature polymers (Vora et al., 2003).
Mechanism of Action
Target of Action
The primary target of 4-Acetamido-3-hydroxybenzoic acid is Neuraminidase , an enzyme found in Influenza A virus . Neuraminidase plays a crucial role in the life cycle of the influenza virus, facilitating its release from the host cell after replication .
Mode of Action
This inhibition prevents the release of new virus particles from the host cell, thereby limiting the spread of the infection .
Biochemical Pathways
Given its target, it can be inferred that it impacts the life cycle of the influenza a virus . By inhibiting neuraminidase, the compound disrupts the normal replication and spread of the virus within the host organism .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The primary molecular effect of this compound is the inhibition of neuraminidase, which results in the prevention of the release of new Influenza A virus particles from the host cell . This can limit the spread of the virus within the host organism, potentially reducing the severity of the infection .
properties
IUPAC Name |
4-acetamido-3-hydroxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-5(11)10-7-3-2-6(9(13)14)4-8(7)12/h2-4,12H,1H3,(H,10,11)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMQDIKMQHBQIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60329643 | |
Record name | 4-acetamido-3-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60329643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
10098-40-5 | |
Record name | 4-acetamido-3-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60329643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4-acetamido-3-hydroxybenzoic acid in amicetin biosynthesis?
A1: this compound is a key intermediate in the biosynthesis of amicetin. The research demonstrated that inactivation of either the benzoate coenzyme A (benzoate-CoA) ligase gene amiL or the N-acetyltransferase gene amiF in the amicetin-producing bacteria Streptomyces vinaceusdrappus NRRL 2363 resulted in the accumulation of both cytosamine and this compound. [] This finding indicates that these two compounds are precursors to amicetin and that the enzyme AmiF, an amide synthethase, plays a crucial role in linking cytosine and p-aminobenzoic acid (PABA) to form this compound, which is then further modified and incorporated into the final amicetin molecule.
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